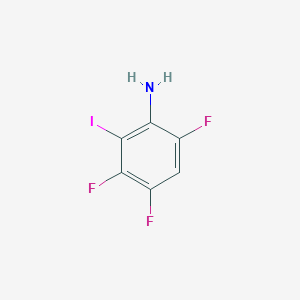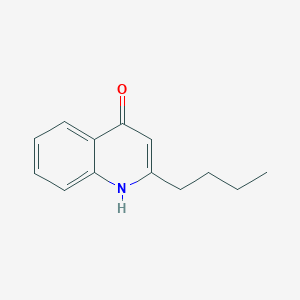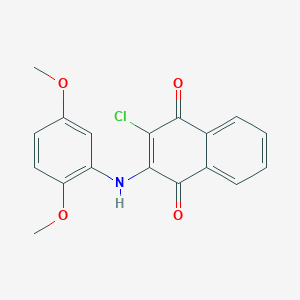
2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone is an organic compound with the molecular formula C18H14ClNO4 It is a derivative of naphthoquinone, characterized by the presence of a chloro group and a 2,5-dimethoxyanilino substituent
科学的研究の応用
2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
作用機序
Mode of Action
The mode of action of 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone It is known that naphthoquinone derivatives, which this compound is a part of, exhibit their biological activity due to their redox and acid-base properties . These properties can be modulated synthetically, allowing these compounds to act as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .
Biochemical Pathways
Given the general properties of naphthoquinone derivatives, it is likely that this compound interacts with multiple biochemical pathways, particularly those involving redox reactions .
Result of Action
The molecular and cellular effects of This compound It has been observed that halogen derivatives of 1,4-naphthoquinone, which this compound is a part of, exhibit strong activity against certain microorganisms . For instance, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone showed strong activity against Candida krusei, with an MIC of 2 µg/mL .
Safety and Hazards
将来の方向性
Naphthoquinone derivatives, including 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone, could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The study of structure–activity relationships is very important in the search for new antimicrobial drugs due to the limited therapeutic arsenal .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2,5-dimethoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Oxidized naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives, depending on the nucleophile used.
類似化合物との比較
2-Chloro-1,4-naphthoquinone: Lacks the 2,5-dimethoxyanilino substituent.
3-(2,5-Dimethoxyanilino)-1,4-naphthoquinone: Lacks the chloro group.
2,3-Dichloro-1,4-naphthoquinone: Contains an additional chloro group.
Uniqueness: 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone is unique due to the presence of both the chloro and 2,5-dimethoxyanilino substituents, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-chloro-3-(2,5-dimethoxyanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-10-7-8-14(24-2)13(9-10)20-16-15(19)17(21)11-5-3-4-6-12(11)18(16)22/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINQNFUFPGLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
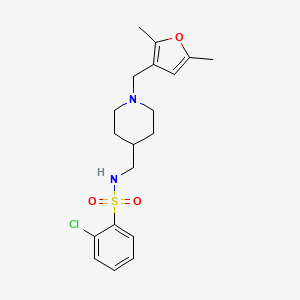
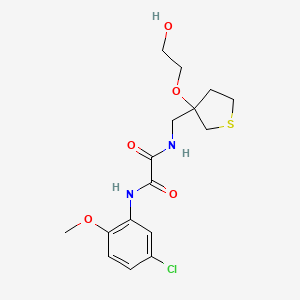

![N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2601459.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2601460.png)
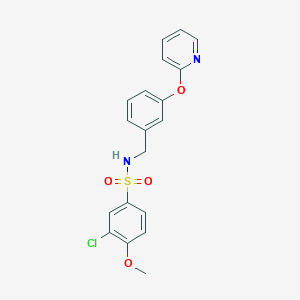
![(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide](/img/structure/B2601465.png)

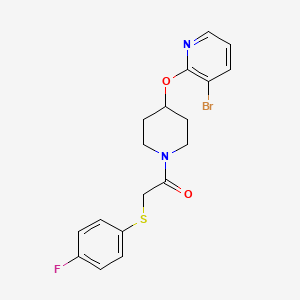
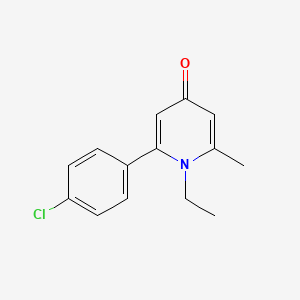
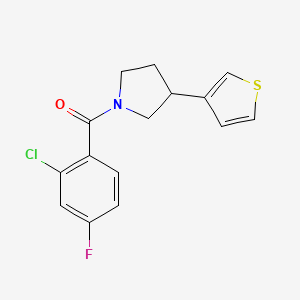
![2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2601475.png)
